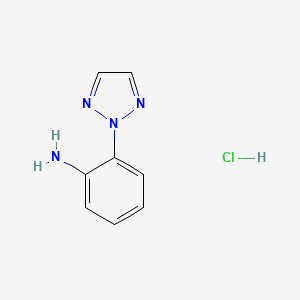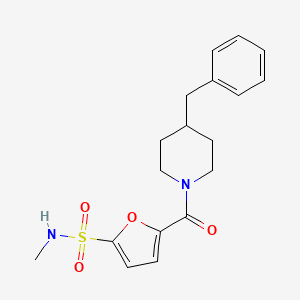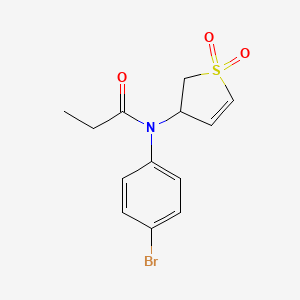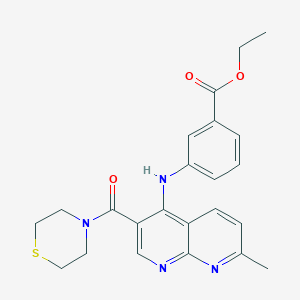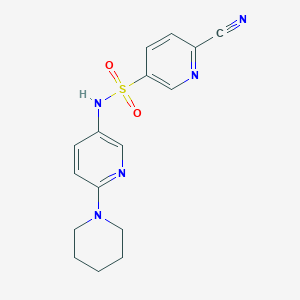
6-Cyano-N-(6-piperidin-1-ylpyridin-3-yl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyano-N-(6-piperidin-1-ylpyridin-3-yl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a protein kinase called GSK-3β, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of 6-Cyano-N-(6-piperidin-1-ylpyridin-3-yl)pyridine-3-sulfonamide involves the inhibition of GSK-3β, which is a key regulator of various cellular processes. GSK-3β is involved in the phosphorylation of various proteins, including tau protein, which is a hallmark of Alzheimer's disease. Inhibition of GSK-3β by this compound leads to the dephosphorylation of tau protein, which reduces the formation of neurofibrillary tangles and improves cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages and reduce the production of reactive oxygen species in neuronal cells. It has also been shown to reduce the proliferation of cancer cells and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Cyano-N-(6-piperidin-1-ylpyridin-3-yl)pyridine-3-sulfonamide in lab experiments is its high potency and specificity for GSK-3β inhibition. It is also relatively easy to synthesize and has good stability. However, one of the limitations of using this compound is its low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 6-Cyano-N-(6-piperidin-1-ylpyridin-3-yl)pyridine-3-sulfonamide. One direction is the development of more potent and selective GSK-3β inhibitors for the treatment of various diseases. Another direction is the study of the potential use of this compound in combination with other drugs for synergistic effects. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans is an important direction for future research.
Méthodes De Synthèse
The synthesis of 6-Cyano-N-(6-piperidin-1-ylpyridin-3-yl)pyridine-3-sulfonamide involves a multi-step process. The first step is the synthesis of 6-bromo-3-cyanopyridine, which is then reacted with 6-piperidin-1-ylpyridin-3-amine to form 6-(6-piperidin-1-ylpyridin-3-yl)pyridine-3-carbonitrile. This intermediate is then reacted with sulfonamide to form the final product, this compound.
Applications De Recherche Scientifique
6-Cyano-N-(6-piperidin-1-ylpyridin-3-yl)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo models. It has also been studied for its potential use in the treatment of Alzheimer's disease, bipolar disorder, and diabetes.
Propriétés
IUPAC Name |
6-cyano-N-(6-piperidin-1-ylpyridin-3-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c17-10-13-4-6-15(12-18-13)24(22,23)20-14-5-7-16(19-11-14)21-8-2-1-3-9-21/h4-7,11-12,20H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMQKOJXQRSKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)NS(=O)(=O)C3=CN=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Cyclohexylsulfanyl-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B2859835.png)
![3-(benzenesulfonyl)-7-chloro-N-propan-2-yltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2859836.png)
![(NE)-N-[(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine](/img/structure/B2859837.png)
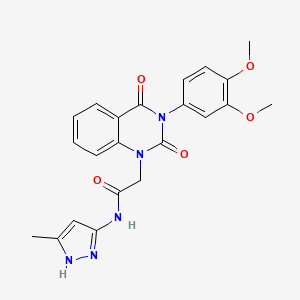
![8-methoxy-2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2859840.png)
![3-Chloro-1-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2,2-dimethylpropan-1-one](/img/structure/B2859842.png)


![3-benzyl-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2859848.png)

